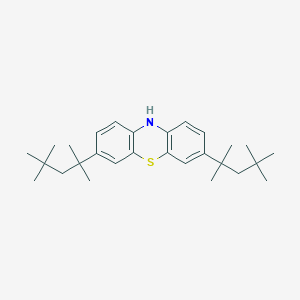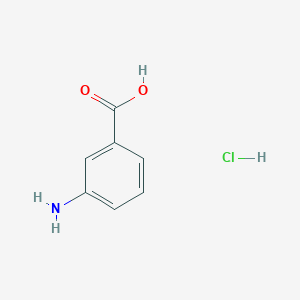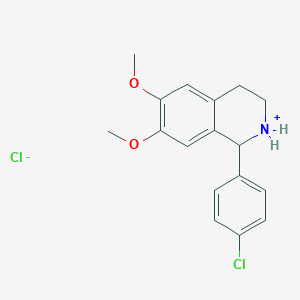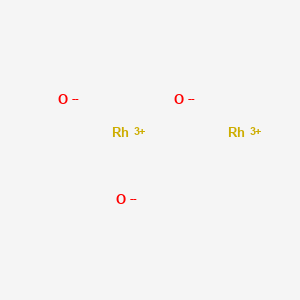
Diethyl-2-hydroxymalonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Diethyl 2-hydroxymalonate has several applications in scientific research:
Wirkmechanismus
Diethyl 2-hydroxymalonate, also known as Propanedioic acid, hydroxy-, diethyl ester or diethyl 2-hydroxypropanedioate, is an organic compound with a wide range of applications in organic synthesis . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s widely used in organic synthesis, indicating that it likely interacts with a variety of molecular targets depending on the specific reaction conditions .
Mode of Action
The mode of action of Diethyl 2-hydroxymalonate is largely dependent on the specific chemical reaction in which it is involved. As a versatile reagent in organic synthesis, it can participate in various types of reactions, leading to a wide range of products .
Biochemical Pathways
Diethyl 2-hydroxymalonate is used in the synthesis of chiral halogenated acetic acids with F, Cl, Br, and H/D isotopic substitution at the α-C-atom . These halogenated acetic acids often serve as precursors for other compounds, indicating that Diethyl 2-hydroxymalonate plays a role in these biochemical pathways .
Result of Action
The result of Diethyl 2-hydroxymalonate’s action is the formation of new organic compounds. The exact molecular and cellular effects depend on the specific reaction conditions and the other reactants involved .
Action Environment
The action, efficacy, and stability of Diethyl 2-hydroxymalonate can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, it is typically stored at ambient temperature .
Biochemische Analyse
Biochemical Properties
It is known that this compound can participate in reactions that form chiral halogenated acetic acids . These acids often serve as precursors for other compounds, indicating that Diethyl 2-hydroxymalonate may interact with enzymes, proteins, and other biomolecules in these processes .
Molecular Mechanism
It is known to be involved in the synthesis of chiral halogenated acetic acids . This process involves several steps, including saponification, decarboxylation, and tautomerization . These reactions suggest that Diethyl 2-hydroxymalonate may interact with various biomolecules and potentially influence gene expression.
Metabolic Pathways
It is involved in the synthesis of chiral halogenated acetic acids, suggesting it may interact with enzymes or cofactors in these pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-hydroxymalonate can be synthesized through the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the compound is produced by the esterification of malonic acid with ethanol using a continuous process. This method ensures a high yield and purity of the product. The reaction is carried out in large reactors with efficient mixing and temperature control to optimize the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-hydroxymalonate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form malonic acid and ethanol under acidic or basic conditions.
Condensation: It can undergo condensation reactions with urea to form barbituric acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Alkylation: Alkyl halides and a base such as sodium ethoxide.
Condensation: Urea and heat.
Major Products Formed
Hydrolysis: Malonic acid and ethanol.
Alkylation: Alpha-alkylated malonic esters.
Condensation: Barbituric acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate:
Ethyl acetoacetate: Another ester used in organic synthesis, it differs in having a keto group instead of a hydroxy group.
Uniqueness
Diethyl 2-hydroxymalonate is unique due to the presence of the hydroxy group, which enhances its reactivity and allows for additional functionalization compared to similar compounds .
Eigenschaften
IUPAC Name |
diethyl 2-hydroxypropanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-3-11-6(9)5(8)7(10)12-4-2/h5,8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZQTXSCMRPKMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161030 |
Source


|
| Record name | Propanedioic acid, hydroxy-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13937-08-1 |
Source


|
| Record name | Propanedioic acid, hydroxy-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013937081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedioic acid, hydroxy-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)












